(S)-5-(benzyloxy)pent-3-yn-2-ol
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Overview
Description
(S)-5-(benzyloxy)pent-3-yn-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a benzyloxy group attached to a pent-3-yn-2-ol backbone. The structure of this compound includes an alkyne group, an alcohol group, and a benzyl ether group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(benzyloxy)pent-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as propargyl alcohol and benzyl bromide.
Formation of Benzyl Ether: Propargyl alcohol is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether intermediate.
Alkyne Addition: The benzyl ether intermediate undergoes a nucleophilic addition reaction with an appropriate alkyne precursor to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the reactions are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(benzyloxy)pent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
(S)-5-(benzyloxy)pent-3-yn-2-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(benzyloxy)pent-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alcohol groups allow it to participate in various chemical reactions, which can modulate biological processes. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
®-5-(benzyloxy)pent-3-yn-2-ol: The enantiomer of (S)-5-(benzyloxy)pent-3-yn-2-ol with similar chemical properties but different optical activity.
5-(benzyloxy)pent-3-yn-2-one: A ketone analog with different reactivity due to the presence of a carbonyl group.
5-(benzyloxy)pent-3-yn-2-amine: An amine analog with different reactivity due to the presence of an amino group.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups. The presence of the chiral center and the alkyne group provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C12H14O2 |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2S)-5-phenylmethoxypent-3-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,9-10H2,1H3/t11-/m0/s1 |
InChI Key |
ZKBARTHBKUNUEH-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C#CCOCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C#CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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